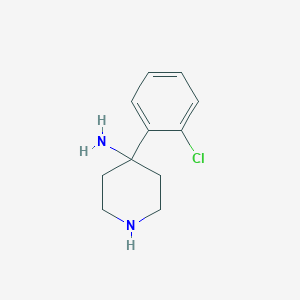
4-(2-Chlorophenyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research and Development
4-(2-Chlorophenyl)piperidin-4-amine is primarily utilized in pharmaceutical research due to its structural characteristics that allow it to act on various biological targets. Its applications include:
- Cancer Research: The compound has been investigated for its potential as a selective inhibitor of NEDD8 Activating Enzyme, which plays a role in cancer cell proliferation and survival. Studies have shown that it can modulate signaling pathways associated with tumor growth, making it a candidate for anticancer drug development.
- Neuropharmacology: Given its structural similarity to other piperidine derivatives, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its influence on receptor activity could lead to novel therapeutic strategies for conditions such as depression or anxiety.
Biochemical Studies
Research has indicated that this compound can affect various biological pathways by interacting with specific enzymes or receptors. For instance:
- Inhibition of Protein Kinase B (PKB): Analogues of this compound have shown effectiveness as ATP-competitive inhibitors of PKB, which is crucial for regulating cell growth and survival. These studies highlight its potential role in developing targeted therapies for cancers where PKB is overactive.
Drug Design
The compound serves as an essential building block in drug design due to its ability to form derivatives that can enhance pharmacological activity:
| Compound Derivative | Activity | Notes |
|---|---|---|
| NEDD8 Inhibitors | Anticancer | Modulates tumor growth pathways |
| Neurotransmitter Modulators | CNS effects | Potential treatment for neurological disorders |
Case Study: Inhibition of NEDD8 Activating Enzyme
A study explored the effects of this compound on NEDD8 Activating Enzyme, demonstrating significant inhibition of enzyme activity in vitro. This inhibition correlated with reduced cell viability in cancer cell lines, suggesting its utility as a lead compound for further drug development.
Case Study: PKB Inhibition
Another investigation focused on the optimization of piperidine derivatives for PKB inhibition. The results indicated that compounds structurally related to this compound exhibited up to 150-fold selectivity for PKB over other kinases, showcasing their potential as targeted cancer therapeutics.
Propriétés
Numéro CAS |
925218-17-3 |
|---|---|
Formule moléculaire |
C11H15ClN2 |
Poids moléculaire |
210.70 |
Nom IUPAC |
4-(2-chlorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15ClN2/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8,13H2 |
Clé InChI |
CLJKDNJPPDVEOJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N |
SMILES canonique |
C1CNCCC1(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















